Lyngbyatoxin C - 133084-53-4

Lyngbyatoxin C

Catalog Number: EVT-1207000
CAS Number: 133084-53-4
Molecular Formula: C27H39N3O3
Molecular Weight: 453.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lyngbyatoxin C is an amino acid amide.
Source and Classification

Lyngbyatoxin C is classified as a non-ribosomal peptide toxin, synthesized by the cyanobacterium Moorea producens through a biosynthetic pathway involving non-ribosomal peptide synthetases. This classification places it among other notable cyanotoxins, which are secondary metabolites produced by cyanobacteria that can have harmful effects on human health and aquatic ecosystems .

Synthesis Analysis

Methods and Technical Details

The synthesis of lyngbyatoxin C can be achieved through heterologous expression of its biosynthetic gene cluster in Escherichia coli. This method allows for the production of high titers of lyngbyatoxin C and its precursors. The biosynthetic pathway involves several key enzymes:

  1. LtxA: A non-ribosomal peptide synthetase responsible for forming the initial peptide bond.
  2. LtxB: A P450-dependent monooxygenase that catalyzes oxidation reactions.
  3. LtxC: A reverse prenyltransferase that transfers geranyl pyrophosphate to specific positions on the peptide backbone.
  4. LtxD: An oxidoreductase presumed to facilitate the formation of different isoforms of lyngbyatoxins .

These enzymes work in concert to convert simple amino acid precursors into the complex structure of lyngbyatoxin C.

Molecular Structure Analysis

Structure and Data

Lyngbyatoxin C has a complex molecular structure characterized by multiple rings and functional groups. Its chemical formula is C21H30N2O5C_{21}H_{30}N_2O_5, with a molecular weight of approximately 402.48 g/mol. The structure includes:

  • Multiple stereocenters contributing to its biological activity.
  • Functional groups such as hydroxyls and carbonyls that influence its reactivity and interactions with biological targets.

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly used to elucidate the structure of lyngbyatoxin C .

Chemical Reactions Analysis

Reactions and Technical Details

Lyngbyatoxin C undergoes various chemical reactions that contribute to its biological activity. Notably, it interacts with Protein Kinase C through a specific binding mechanism that activates this kinase, leading to downstream signaling events associated with cell proliferation and tumor promotion . The molecular interactions often involve:

  • Hydrogen bonding with amino acid residues in the active site of Protein Kinase C.
  • Conformational changes in the kinase that enhance its activity.

These reactions underscore the importance of understanding the chemical behavior of lyngbyatoxin C in both environmental and biological contexts.

Mechanism of Action

Process and Data

The mechanism of action for lyngbyatoxin C primarily involves its role as an agonist for Protein Kinase C. Upon binding to this enzyme, it induces a conformational change that activates signaling pathways involved in cell growth and differentiation. This activation can lead to uncontrolled cell proliferation, making it a potential tumor promoter.

Research indicates that lyngbyatoxin C's effects may extend beyond Protein Kinase C activation, potentially influencing other signaling pathways involved in cellular stress responses and apoptosis . Detailed studies using cell lines have shown significant cytotoxic effects at low concentrations, highlighting its potency as a bioactive compound.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lyngbyatoxin C exhibits several physical properties relevant to its study:

  • Solubility: It is soluble in organic solvents such as methanol and ethanol but has limited solubility in water.
  • Stability: The compound is relatively stable under acidic conditions but may degrade under prolonged exposure to light or extreme pH levels.
  • Spectroscopic Data: Characteristic ultraviolet absorbance peaks at 239 nm and 284 nm indicate its chromophoric nature, useful for analytical detection methods .

These properties are crucial for developing detection methods in environmental monitoring and toxicological studies.

Applications

Scientific Uses

Lyngbyatoxin C has several applications within scientific research:

  • Toxicology Studies: It serves as a model compound for studying the mechanisms of cyanobacterial toxicity and the effects of environmental toxins on human health.
  • Cancer Research: Due to its ability to activate Protein Kinase C, it is studied for insights into tumor promotion mechanisms and potential therapeutic targets.
  • Ecotoxicology: Understanding its environmental impact helps assess risks associated with cyanobacterial blooms in aquatic systems.

Research continues to explore the potential applications of lyngbyatoxin C in synthetic biology, particularly regarding the engineering of biosynthetic pathways for producing similar compounds with therapeutic potential .

Taxonomic Classification and Natural Sources of Lyngbyatoxin C

Phylogenetic Identification of Lyngbyatoxin C-Producing Cyanobacteria

Lyngbyatoxin C (Figure 1) is a secondary metabolite biosynthesized by specific marine cyanobacteria. Initially attributed to Lyngbya majuscula, modern molecular phylogenetics has reclassified toxin-producing strains into the genus Moorea, particularly Moorea producens [2] [3]. This taxonomic revision emerged from polyphasic analyses integrating 16S rRNA gene sequencing, morphological characteristics, and chemotyping. Strains producing lyngbyatoxins form a monophyletic clade within the order Oscillatoriales, distinguished by a 16S rRNA sequence similarity of >99% among toxigenic isolates [1] [2]. The lyngbyatoxin biosynthetic gene cluster (ltxA-D) serves as a molecular marker for identification. This 11.3 kb cluster encodes a bimodular nonribosomal peptide synthetase (NRPS), a cytochrome P450 monooxygenase, a reverse prenyltransferase, and an oxidoreductase [3] [5]. Crucially, the presence of ltxC (prenyltransferase) and ltxD (oxidoreductase) correlates directly with Lyngbyatoxin C production, differentiating it from simpler precursors like indolactam-V [5].

Table 1: Taxonomic and Genetic Features of Lyngbyatoxin-Producing Cyanobacteria

Classification TierAttributesMolecular Signatures
DomainBacteriaN/A
PhylumCyanobacteriaPhotosynthetic pigments; thylakoids
ClassCyanophyceae16S rRNA gene structure
OrderOscillatorialesUniseriate trichomes; lack of heterocysts
GenusMoorea (formerly Lyngbya)16S rRNA >99% similarity to M. producens type
Biosynthetic GenesltxA-D cluster (11.3 kb)ltxD oxidoreductase essential for Lyngbyatoxin C

Ecological Niches and Global Distribution of Lyngbya spp. and Related Genera

Lyngbyatoxin C-producing cyanobacteria occupy specific benthic marine environments characterized by warm temperatures (25–30°C), high light intensity, and nutrient enrichment. These include coral reefs, seagrass beds, and rocky substrates in tropical and subtropical regions [1] [2] [4]. Blooms occur predominantly during summer months when water temperatures exceed 25°C and nitrogen/phosphorus ratios shift due to terrestrial runoff [1] [4]. Geographically, toxigenic Moorea producens blooms are documented in:

  • Pacific Ocean: Coastal Hawaii (original site of Lyngbyatoxin A–C isolation) [3]
  • Southeast Asia: Singapore, Philippines (linked to dermatitis outbreaks) [2] [7]
  • Atlantic Ocean: Florida reefs (Broward County) and Gulf of Mexico [1] [2]
  • Indian Ocean: Western Australian coast [2]

Human activities exacerbate bloom frequency through eutrophication and climate change. Elevated CO₂ levels enhance cyanobacterial growth rates, while agricultural runoff provides phosphorus critical for toxin synthesis [4] [7]. Notably, these cyanobacteria exhibit substrate plasticity, colonizing corals, macroalgae, and artificial surfaces (e.g., ship hulls), facilitating global dispersal via ocean currents and maritime traffic [2] [4].

Table 2: Global Distribution of Confirmed Lyngbyatoxin C Producers

RegionLocationHabitat TypeBloom SeasonalityKey Environmental Triggers
Pacific IslandsHawaii, GuamCoral reef lagoonsJune–SeptemberLow wave action; TN:TP >30:1
Southeast AsiaSingapore coastIntertidal zonesYear-round (peak May–Aug)Seawater temps >28°C; urban runoff
North AmericaFlorida reefs (Broward)Hard-bottom reefsJuly–OctoberPhosphate >0.1 mg/L; low herbivory
AustraliaMoreton Bay, QueenslandSeagrass meadowsDecember–MarchSediment resuspension; light >1000 μmol/m²/s

Comparative Analysis of Lyngbyatoxin C Production Across Cyanobacterial Strains

Lyngbyatoxin C (C₂₇H₃₇N₃O₂) is an oxidized derivative of lyngbyatoxin A, distinguished by hydroxylation at C-12 of the geranyl moiety (Figure 1) [3]. Its biosynthesis involves three enzymatic stages:

  • Dipeptide assembly: Bimodular NRPS (LtxA) condenses N-methyl-L-valine and L-tryptophan, releasing N-Me-L-Val-L-Trp alcohol (NMVT) via reductive cleavage [5].
  • Cyclization: P450 monooxygenase (LtxB) catalyzes C-N bond formation to yield indolactam-V [3] [5].
  • Prenylation/oxidation: Reverse prenyltransferase (LtxC) attaches geranyl-PP to C-7 of indolactam-V, followed by LtxD-mediated oxidation to form Lyngbyatoxin C [3] [5].

Production variability across strains is significant:

  • Strain-specific yield: Hawaiian Moorea producens strains produce Lyngbyatoxin C at 0.02–0.05% dry weight, whereas Floridian strains yield 10-fold lower quantities [1] [3].
  • Genetic plasticity: The ltxD oxidoreductase gene shows sequence divergence (78–92% identity) between Pacific and Atlantic strains, correlating with oxidation efficiency [5].
  • Environmental modulation: High irradiance (≥200 μmol photons/m²/s) upregulates ltx cluster expression 4.7-fold compared to low-light conditions, while phosphate limitation suppresses prenylation [1] [4].

Heterologous expression in Escherichia coli (GB05-MtaA strain) confirms biosynthetic capacity. Engineered systems using PtetO promoters produce 25.6 mg/L lyngbyatoxin A and 150 mg/L indolactam-V, but Lyngbyatoxin C remains <0.1 mg/L due to rate-limiting LtxD activity [5]. This underscores the enzymatic bottlenecks in non-native hosts.

Table 3: Biosynthetic Capabilities for Lyngbyatoxin C Across Systems

Biological SystemLyngbyatoxin C TiterKey Limiting FactorsUpstream Precursors Detected
Native Moorea producens0.02–0.8 mg/g dry weightLtxD substrate specificity; redox balanceIndolactam-V (abundant); Lyngbyatoxin A
Floridian field bloomsTrace amountsltxD sequence variants; low light adaptationMicrocolins; curacin D
E. coli heterologous<0.1 mg/LInefficient NADPH regeneration; poor LtxD solubilityIndolactam-V (150 mg/L); NMVT (detected)

Figure 1: Structural Relationship of Lyngbyatoxins

Lyngbyatoxin A: R₁ = H, R₂ = H  Lyngbyatoxin B: R₁ = OH, R₂ = H  Lyngbyatoxin C: R₁ = H, R₂ = OH  ┌──────────────┐  │  Indole N    │  │      │       │  │      C7      │  Geranyl─O─C12 │  │  R₂─OH  (Lyngbyatoxin C: R₂=OH at C12)  

Properties

CAS Number

133084-53-4

Product Name

Lyngbyatoxin C

IUPAC Name

(10S,13S)-5-[(3R,5E)-7-hydroxy-3,7-dimethylocta-1,5-dien-3-yl]-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one

Molecular Formula

C27H39N3O3

Molecular Weight

453.6 g/mol

InChI

InChI=1S/C27H39N3O3/c1-8-27(6,13-9-12-26(4,5)33)20-10-11-21-22-18(15-28-23(20)22)14-19(16-31)29-25(32)24(17(2)3)30(21)7/h8-12,15,17,19,24,28,31,33H,1,13-14,16H2,2-7H3,(H,29,32)/b12-9+/t19-,24-,27-/m0/s1

InChI Key

VMLLPMJDAXPWAA-PIKNDIPASA-N

SMILES

CC(C)C1C(=O)NC(CC2=CNC3=C(C=CC(=C23)N1C)C(C)(CC=CC(C)(C)O)C=C)CO

Synonyms

lyngbyatoxin C

Canonical SMILES

CC(C)C1C(=O)NC(CC2=CNC3=C(C=CC(=C23)N1C)C(C)(CC=CC(C)(C)O)C=C)CO

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@@H](CC2=CNC3=C(C=CC(=C23)N1C)[C@](C)(C/C=C/C(C)(C)O)C=C)CO

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